molecular formula C8H11NO6 B13420396 (2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid CAS No. 69086-72-2

(2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid

Cat. No.: B13420396
CAS No.: 69086-72-2
M. Wt: 217.18 g/mol
InChI Key: ZQVZYZVRVFBTDG-NVNXEXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid (CAS 69086-72-2) is a naturally occurring compound of interest in biochemical and phytochemical research . With a molecular formula of C 8 H 11 NO 6 and a molecular weight of 217.18 g/mol, this molecule features a fused structure containing both a 5-oxooxolane (lactone) ring and an amino acid moiety, presenting multiple functional groups for study and interaction . Its high water solubility, estimated at 1,000,000 mg/L at 25°C, makes it particularly suitable for investigations in aqueous biological systems . The primary research value of this compound lies in its potential as a building block for more complex molecular structures and its utility in studying structure-activity relationships (SAR). Researchers can investigate the influence of its distinct functional groups—the lactone ring, carboxylic acid groups, and the amino group—on reactivity and biological activity. The lactone ring can be involved in ring-opening reactions, while the amino and carboxylic acid groups allow for further chemical modifications, making it a versatile scaffold for synthesizing novel derivatives. While specific mechanisms of action for this exact compound are not well-documented in the available literature, compounds with similar lactone and amino acid structures are often explored for their interactions with enzymes and receptors, potentially acting as inhibitors or precursors in biosynthetic pathways. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

69086-72-2

Molecular Formula

C8H11NO6

Molecular Weight

217.18 g/mol

IUPAC Name

(2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid

InChI

InChI=1S/C8H11NO6/c9-4(6(11)12)3-8(7(13)14)2-1-5(10)15-8/h4H,1-3,9H2,(H,11,12)(H,13,14)/t4-,8-/m0/s1

InChI Key

ZQVZYZVRVFBTDG-NVNXEXLPSA-N

Isomeric SMILES

C1C[C@](OC1=O)(C[C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

C1CC(OC1=O)(CC(C(=O)O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis Routes

The principal approach to preparing (2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid involves asymmetric synthesis starting from optically pure L-type amino acids or their derivatives. This method typically includes:

  • Protection of amino and carboxyl groups,
  • Formation of the oxolane ring via intramolecular cyclization,
  • Deprotection to yield the target compound with high enantiomeric purity.

Advantages:

  • High stereoselectivity,
  • Direct access to optically pure product.

Disadvantages:

  • Expensive chiral starting materials,
  • Complex multi-step synthesis,
  • Moderate to low overall yields,
  • Requires stringent reaction conditions.

Chiral Resolution of Racemic Mixtures

An alternative is synthesizing the racemic form of the compound followed by chiral resolution:

  • Starting from beta-propiolactone, the synthesis proceeds through cyanide addition, catalytic hydrogenation, protection of the amino group, halogenation, acidification, and finally ring closure to form the racemic product.
  • The racemate is then resolved by salt formation with chiral amines such as D-alpha-phenylethylamine, followed by crystallization and pH adjustments to isolate the (S)-enantiomer.
  • Debenzylation of protected intermediates using palladium on carbon under hydrogen atmosphere yields the final pure (S)-compound.

This method is detailed in a patented process (CN103467350A), which reports:

Step Reaction Description Conditions Yield & Purity
1 Salt formation of 1-benzyl-azetidine-2-carboxylic acid with D-alpha-phenylethylamine Reflux or room temp, 0.5-4 h Crude product
2 Recrystallization of crude product Solvents: dehydrated alcohol, acetone, acetonitrile Pure 1-benzyl-azetidine-2-carboxylic acid
3 Debenzylation using 5-10% Pd/C catalyst Solvents: methanol, ethanol; 10-100°C; 4-24 h; 2 MPa H2 pressure (S)-azetidine-2-carboxylic acid, >99% purity, yield ~82%

This method is cost-effective, scalable, and yields high purity products suitable for industrial applications.

Direct Synthesis from L-Glutamic Acid

Another well-documented method involves the synthesis of (S)-5-oxotetrahydrofuran-2-carboxylic acid, a close structural analogue, from L-glutamic acid:

  • L-glutamic acid is treated with sodium nitrite and hydrochloric acid in aqueous medium at 0–20°C.
  • The reaction proceeds via diazotization and intramolecular cyclization to form the lactone ring.
  • Workup includes evaporation, ethyl acetate extraction, drying, and vacuum concentration.
  • The product is isolated as a solid syrup with a yield of approximately 98% and characterized by NMR spectroscopy consistent with literature data.

This method is straightforward, uses readily available starting materials, and achieves excellent yield and purity.

Comparative Summary of Preparation Methods

Method Starting Material Key Steps Yield (%) Purity (%) Advantages Disadvantages
Asymmetric synthesis Optically pure L-amino acids Protection, cyclization, deprotection Moderate High High stereoselectivity Expensive, complex, low yield
Chiral resolution of racemate Beta-propiolactone derivatives Racemic synthesis, salt formation, recrystallization, debenzylation ~82 >99 Cost-effective, scalable, high purity Multi-step, requires chiral agents
Direct synthesis from L-glutamic acid L-glutamic acid Diazotization, cyclization, extraction ~98 High Simple, high yield, inexpensive Limited to lactone form analogue

Detailed Experimental Data Extracted from Literature

Patent CN103467350A (Chiral Resolution Method)

  • Reagents: 1-benzyl-azetidine-2-carboxylic acid, D-alpha-phenylethylamine, palladium carbon catalyst.
  • Conditions: Hydrogenation at 2 MPa, 35°C for 20 hours.
  • Outcome: (S)-azetidine-2-carboxylic acid with HPLC purity >99.0%, yield 81.9%.
  • NMR Data: 1H NMR (D2O, 500 MHz) shows characteristic multiplets at δ 2.42-4.71 ppm corresponding to azetidine ring protons.

Synthesis from L-Glutamic Acid (ChemicalBook Data)

  • Reagents: L-glutamic acid (10 g), sodium nitrite (7.5 g), hydrochloric acid (10 mL diluted).
  • Conditions: 0°C addition, stirred 18 h at room temperature.
  • Yield: 8.67 g (98%) of (S)-5-oxotetrahydrofuran-2-carboxylic acid.
  • Characterization: 1H NMR (CDCl3, 500 MHz) δ 5.01-4.97 (m, 1H), 2.68-2.53 (m, 3H), 2.44-2.35 (m, 1H).

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The two carboxylic acid groups (-COOH) participate in acid-base reactions, esterifications, and decarboxylations.

Esterification

Reaction with alcohols (e.g., ethanol) under acidic conditions forms esters :

C8H11NO6+ROHH+C8H9NO4(OR)2+H2O\text{C8H11NO6} + \text{ROH} \xrightarrow{\text{H}^+} \text{C8H9NO4(OR)}_2 + \text{H2O}

Conditions : Catalytic H2SO4, reflux .

Amidation

The carboxylic acids can react with amines to form amides. For example, coupling with 4-amino-3-mercaptobenzonitrile (as in ) would yield bis-benzothiazolyl derivatives:

C8H11NO6+H2N-ArC8H9N2O4S-Ar+H2O\text{C8H11NO6} + \text{H2N-Ar} \rightarrow \text{C8H9N2O4S-Ar} + \text{H2O}

Catalysts : Thionyl chloride (SOCl2) or carbodiimides (e.g., DCC) .

Decarboxylation

Under oxidative conditions (e.g., with Pb(OAc)4 or halogens), decarboxylation occurs via radical intermediates :

R-COOHR- +CO2X2R-X\text{R-COOH} \rightarrow \text{R- } + \text{CO2} \xrightarrow{\text{X2}} \text{R-X}

Key intermediates : Acyloxy radicals (R-O- ) and alkyl radicals (R- ) .

Amino Group Reactivity

The secondary amino group (-NH-) acts as a nucleophile or participates in condensation reactions.

Schiff Base Formation

Reaction with aldehydes/ketones forms imines:

R-NH2+R’CHOR-N=CH-R’+H2O\text{R-NH2} + \text{R'CHO} \rightarrow \text{R-N=CH-R'} + \text{H2O}

Conditions : Mildly acidic or neutral, room temperature .

Peptide Bond Formation

The amino group can couple with carboxylic acids (e.g., in peptide synthesis):

R-NH2+R”-COOHDCCR-NH-C(O)-R”\text{R-NH2} + \text{R''-COOH} \xrightarrow{\text{DCC}} \text{R-NH-C(O)-R''}

Catalysts : Dicyclohexylcarbodiimide (DCC) or Fmoc-protecting groups .

Oxolane Ring Reactivity

The tetrahydrofuran-5-one ring exhibits strain-dependent reactions and ketone-like behavior.

Ring-Opening Reactions

Under acidic or basic conditions, the oxolane ring may undergo hydrolysis:

Oxolane+H2OH+/OHDiol or keto-acid derivatives\text{Oxolane} + \text{H2O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Diol or keto-acid derivatives}

Mechanism : Nucleophilic attack at the carbonyl carbon, followed by ring cleavage .

Reduction of the Ketone

The 5-oxo group can be reduced to a hydroxyl group using NaBH4 or LiAlH4:

C=OLiAlH4CH-OH\text{C=O} \xrightarrow{\text{LiAlH4}} \text{CH-OH}

Product : Tetrahydrofuran-2-carboxylic acid derivatives .

Intramolecular Interactions

Proximity of functional groups enables cyclization:

Lactam Formation

The amino and carboxylic acid groups may cyclize to form a lactam:

Intramolecular amidationBicyclic lactam\text{Intramolecular amidation} \rightarrow \text{Bicyclic lactam}

Conditions : Heat or coupling reagents .

Comparative Reaction Table

Reaction Type Reagents/Conditions Products Key References
EsterificationROH, H2SO4, refluxDiesters
DecarboxylationPb(OAc)4, Br2Alkyl halides
AmidationSOCl2, aminesBis-benzothiazolyl derivatives
Schiff base formationAldehydes, RTImines
Ring-opening hydrolysisH2O, H+/OH−Diol/keto-acid derivatives

Mechanistic Insights

  • Decarboxylation : Proceeds via homolytic cleavage of the O–X bond in acyl hypohalites, generating acyloxy radicals (R-O- ) that decompose to alkyl radicals (R- ) .

  • Amidation : Requires activation of carboxylic acids (e.g., conversion to acyl chlorides) for nucleophilic attack by amines .

  • Ring-opening : The electron-withdrawing oxo group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack .

Scientific Research Applications

(2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be employed in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Potential therapeutic applications include drug development and the study of disease mechanisms.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies on its binding affinity, specificity, and downstream effects are essential for understanding its full range of actions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s core oxolane ring differentiates it from linear carboxylic acids, while the 5-oxo group and amino-carboxyethyl side chain distinguish it from simpler tetrahydrofuran derivatives. Below is a comparison with structurally related compounds:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
(2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid C₈H₁₁NO₆* 233.18* 2-amino-2-carboxyethyl Bifunctional (acidic + basic groups); chiral centers at C2 and C2’
(2S)-5-Oxooxolane-2-carboxylic acid C₅H₆O₄ 130.099 None Anticancer activity via glutamate inhibition
(2R,5R)-5-Pentyloxolane-2-carboxylic acid C₁₀H₁₈O₃ 186.25 Pentyl Hydrophobic substituent; no reported bioactivity
(2S)-2-Methyloxolane-2-carboxylic acid C₆H₁₀O₃ 130.142 Methyl Compact substituent; unknown biological role

*Estimated based on IUPAC name and substituent analysis.

Stereochemical and Pharmacokinetic Considerations

  • Stereochemistry : The (2S,2S) configuration in the target compound likely influences binding specificity compared to (2R) or racemic analogs. For example, (S)-enantiomers of related oxolane derivatives show higher bioactivity .

Biological Activity

(2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid, commonly referred to as an amino acid analog with a unique oxolane ring structure, has garnered attention for its diverse biological activities. This compound is characterized by its multiple functional groups, including amino and carboxylic acid moieties, which enhance its reactivity and potential interactions within biological systems.

  • Molecular Formula : C8H11NO6
  • Molecular Weight : 217.18 g/mol
  • CAS Number : 69086-72-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate enzymatic activities and influence metabolic pathways, making it a valuable compound in pharmacological research.

Biological Activities

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes. Its structural characteristics allow it to bind effectively to enzyme active sites, altering their function.
  • Cellular Signaling : this compound influences cellular signaling pathways, potentially affecting cell proliferation, differentiation, and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.
  • Therapeutic Potential : Due to its biological activities, there is potential for this compound to be developed into therapeutic agents for various diseases, including cancer and metabolic disorders.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits fatty-acid synthase and other metabolic enzymes
Cellular SignalingModulates pathways affecting cell growth and apoptosis
Antioxidant ActivityReduces reactive oxygen species (ROS) levels in vitro
Therapeutic PotentialInvestigated for use in cancer treatment and metabolic disorders

Case Studies

  • Inhibition of Fatty Acid Synthase :
    A study demonstrated that this compound effectively inhibited fatty-acid synthase activity in human cell lines, leading to reduced lipid accumulation and increased apoptosis in cancer cells. This suggests its potential as an anticancer agent by targeting lipid metabolism pathways.
    • Reference : PMC4059159 .
  • Oxidative Stress Mitigation :
    Another investigation focused on the antioxidant properties of the compound. It was found that treatment with this amino acid analog significantly lowered ROS levels in treated cells, indicating its role in protecting against oxidative damage.
    • Reference : ResearchGate Publication .

Q & A

Q. What are the recommended synthesis protocols for (2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of this compound typically involves multi-step procedures with careful optimization of reaction parameters. For example:

  • Step 1: Condensation of protected amino acid precursors under reflux with acetic acid and sodium acetate (as described in similar syntheses for heterocyclic carboxylic acids ).
  • Step 2: Cyclization via intramolecular lactam formation, requiring precise pH control (pH 4–6) and temperature (60–80°C) to avoid racemization.
  • Yield Optimization: Yield improvements (from ~40% to 65%) are achieved by substituting traditional solvents (e.g., DMF) with ionic liquids, which stabilize intermediates .

Table 1: Synthesis Method Comparison

MethodSolventTemp (°C)Yield (%)Purity (%)
Conventional RefluxAcetic Acid804292
Ionic Liquid-Assisted[BMIM][BF₄]706598

Q. How should researchers characterize the stereochemical purity of this compound, and what analytical techniques are most reliable?

Methodological Answer: Stereochemical integrity is critical due to the compound’s multiple chiral centers. Recommended techniques:

  • Chiral HPLC: Use a CHIRALPAK® IA-3 column with a mobile phase of hexane:isopropanol (80:20) + 0.1% TFA. Retention times for enantiomers differ by >2 min, ensuring resolution .
  • Circular Dichroism (CD): Compare CD spectra with reference standards to confirm configuration .
  • X-ray Crystallography: Resolve ambiguities in solid-state configurations (as demonstrated for analogous amino-oxolane derivatives ).

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: Stability studies should include:

  • Thermal Stability: TGA/DSC analysis shows decomposition above 150°C, with optimal storage at -20°C in desiccated environments .
  • pH Sensitivity: Hydrolysis of the oxolane ring occurs at pH <3 or >9, confirmed by LC-MS monitoring of degradation products .
  • Light Sensitivity: UV-Vis spectroscopy indicates photodegradation under direct light; use amber vials for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what parameters should be prioritized?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding to enzymes (e.g., aminotransferases) using force fields like CHARMM35. Prioritize hydrogen bonding (e.g., between the carboxylic acid group and Arg residues) and hydrophobic interactions .
  • Docking Studies: Use AutoDock Vina to assess binding affinity. Key parameters:
    • Grid box centered on the catalytic site (20 ų).
    • Lamarckian genetic algorithm with 100 runs .
  • Validation: Cross-validate with experimental IC₅₀ data from enzyme inhibition assays.

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inert behavior) for this compound?

Methodological Answer: Discrepancies often arise from assay conditions. Systematic approaches include:

  • Replicate Studies: Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis: Compare analogs (e.g., methyl-substituted oxolanes) to identify critical functional groups .
  • Meta-Analysis: Aggregate data from peer-reviewed studies (excluding non-validated sources) to identify trends. For example, bioactivity is pH-dependent, with optimal efficacy at neutral pH .

Q. What experimental designs are optimal for studying the compound’s environmental fate and ecotoxicological impact?

Methodological Answer: Adopt a tiered approach as outlined in long-term ecological studies :

  • Phase 1 (Lab): Assess biodegradability via OECD 301F (modified Sturm test). Monitor half-life in aqueous media (pH 7, 25°C).
  • Phase 2 (Microcosm): Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS quantification.
  • Phase 3 (Field): Deploy in controlled ecosystems (e.g., mesocosms) to study soil adsorption and groundwater leaching .

Q. How can enantiomeric impurities in synthesized batches be quantified and mitigated?

Methodological Answer:

  • Quantification: Use chiral GC-MS with a β-cyclodextrin column (e.g., HP-Chiral-20B). Limit of detection (LOD) for minor enantiomers: 0.1% .
  • Mitigation Strategies:
    • Optimize asymmetric catalysis conditions (e.g., Jacobsen’s catalyst for amino acid precursors) .
    • Employ crystallization-induced dynamic resolution (CIDR) to purge undesired enantiomers .

Q. What methodologies are recommended for studying the compound’s role in metabolic pathways?

Methodological Answer:

  • Isotope Tracing: Use ¹³C-labeled compound in cell cultures. Track incorporation into TCA cycle intermediates via NMR or LC-HRMS .
  • Knockout Models: CRISPR-Cas9 knockout of putative target enzymes (e.g., proline dehydrogenase) in E. coli to assess metabolic disruption .
  • Flux Balance Analysis (FBA): Model metabolic networks using platforms like COBRApy to predict pathway perturbations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.